

## Fosravuconazole Demonstrates Favorable Cost-Effectiveness in Onycho

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |         |  |  |
|----------------------|-----------------|---------|--|--|
| Compound Name:       | Fosravuconazole |         |  |  |
| Cat. No.:            | B1673580        | Get Quo |  |  |

#### For Immediate Release

TOKYO, Japan – A comprehensive analysis of available clinical and pharmacoeconomic data indicates that **fosravuconazole** (Nailin®), a novel oral teffective treatment option for onychomycosis, particularly when compared to other available therapies. This conclusion is based on a review of multipeffectiveness analysis that highlights the drug's value in terms of both complete cure rates and quality-adjusted life years (QALYs).

Onychomycosis, a fungal infection of the nails, represents a significant treatment challenge due to the long duration of therapy required and the poter **fosravuconazole** in Japan has provided a new therapeutic avenue, and recent analyses have focused on its economic impact relative to established itraconazole, as well as newer topical agents like efinaconazole and tavaborole.

### **Comparative Efficacy of Antifungal Therapies**

The clinical efficacy of an antifungal agent is a critical determinant of its overall value. **Fosravuconazole** has demonstrated high rates of both mycolo following table summarizes the efficacy of **fosravuconazole** and its key comparators.

| Treatment                                                    | Dosing Regimen                             | Mycological Cure Rate | Complete Cure Rate |
|--------------------------------------------------------------|--------------------------------------------|-----------------------|--------------------|
| Fosravuconazole                                              | 100 mg once daily for 12 weeks             | 82.0%                 | 59.4%              |
| Terbinafine                                                  | 250 mg once daily for 12 weeks             | ~76%                  | 38% - 45.8%        |
| Itraconazole (pulse)                                         | 400 mg/day for 1 week/month for 3-4 months | -38%                  | 14% - 23.4%        |
| Efinaconazole (topical) 10% solution once daily for 48 weeks |                                            | 53% - 87%             | 15% - 25%          |
| avaborole (topical) 5% solution once daily for 48 weeks      |                                            | 31.1% - 35.9%         | 6.5% - 9.1%        |

## Cost-Effectiveness Analysis: Fosravuconazole versus Terbinafine

A pivotal cost-effectiveness study conducted in Japan provides a direct comparison between **fosravuconazole** and generic terbinafine, the most eco utilized a decision-analytic model, evaluated the incremental cost-effectiveness ratio (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure and the ICER per (ICER) per patient achieving a complete cure achieving a compl

The study found that while the acquisition cost of **fosravuconazole** was higher than that of generic terbinafine, its superior complete cure rate (a 20.7 favorable cost-effectiveness profile. The ICER per person with a complete cure was calculated at 277,155 Japanese Yen. Furthermore, the ICER per a figure that falls well below the generally accepted willingness-to-pay threshold of 5-6 million Yen per QALY in Japan. These findings suggest that **fo** treatment option from a healthcare system perspective.

Another study highlighted that the average cost of oral fosravuconazole therapy was lower than that of topical antifungal agents, further supporting it

## **Economic Profile of Alternative Therapies**

Historical pharmacoeconomic analyses have consistently demonstrated that oral terbinafine is more cost-effective than itraconazole for the treatment reported the total cost of terbinafine therapy to be in the range of \$697.55 to \$699.11, compared to \$1216.40 to

1218.80 for itraconazole. The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole. The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole.) The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole.) The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole.) The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole.) The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole.) The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole.) The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole.) The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole.) The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole.) The expected cost per disease-free day was also lower for terbina fine (1218.80 for itraconazole.) The expected cost per disease-free day was also lower for the day



# Validation & Comparative

Check Availability & Pricing

1.27 -

1.50) than for it raconazole (1.50) than for it raconazole (

2.05 - \$2.37).

Topical agents, while having a better safety profile, generally exhibit lower cure rates and can be more expensive over the long course of treatment. F ciclopirox nail lacquer have shown it to be a cost-effective alternative to some oral regimens when considering the total cost per complete cure. Howe often necessitates subsequent lines of therapy, which can increase overall costs.

### **Experimental Protocols: A Methodological Overview**

The cost-effectiveness of onychomycosis treatments is typically evaluated using decision-analytic models. These models simulate the treatment pathreatments, taking into account various clinical and economic parameters.

#### **Key Components of the Decision-Analytic Model:**

- · Patient Population: The model defines a target population with specific characteristics, such as the severity of onychomycosis.
- Treatment Arms: The model compares two or more treatment strategies (e.g., fosravuconazole vs. terbinafine).
- · Clinical Probabilities: Data from clinical trials and meta-analyses are used to determine the probabilities of different outcomes, including:
  - o Mycological and complete cure rates
  - Treatment failure rates
  - Relapse rates
  - o Incidence of adverse events
- Cost Inputs: The model incorporates various costs associated with each treatment, such as:
  - o Drug acquisition costs
  - · Costs of physician visits and laboratory monitoring
  - · Costs of managing adverse events
- · Outcome Measures: The primary outcomes of the model are typically:
  - o Incremental Cost-Effectiveness Ratio (ICER): The additional cost per additional unit of health outcome (e.g., per complete cure or per QALY gair
  - · Quality-Adjusted Life Years (QALYs): A measure of disease burden that accounts for both the quantity and quality of life.

The analysis is often conducted from a specific perspective, such as that of the healthcare payer or society as a whole. Sensitivity analyses are also presults to changes in key assumptions.

### Visualizing the Treatment Pathway and Cost-Effectiveness Logic

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for a cost-effectiveness analysis and the logic onychomycosis treatment.





Click to download full resolution via product page

• To cite this document: BenchChem. [Fosravuconazole Demonstrates Favorable Cost-Effectiveness in Onychomycosis Treatment]. BenchChem, [21 [https://www.benchchem.com/product/b1673580#cost-effectiveness-analysis-of-fosravuconazole-therapy]

#### Disclaimer & Data Validity:



# Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com